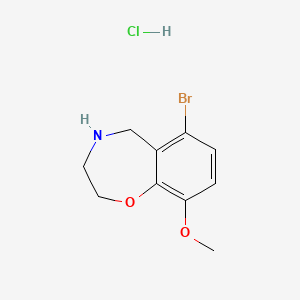

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Description

Properties

Molecular Formula |

C10H13BrClNO2 |

|---|---|

Molecular Weight |

294.57 g/mol |

IUPAC Name |

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-13-9-3-2-8(11)7-6-12-4-5-14-10(7)9;/h2-3,12H,4-6H2,1H3;1H |

InChI Key |

XOZIUWULVWNVJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)CNCCO2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the bromination of a precursor compound followed by methoxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylating agents like dimethyl sulfate. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.

Scientific Research Applications

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazepine Core

The target compound differs from analogues primarily in the type and position of substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

The chloro-substituted analogue (CID 65814858) has a lower CCS (143.8 Ų vs. 144.7 Ų), suggesting subtle differences in molecular conformation due to electronegative chlorine .

Synthetic Considerations :

- and highlight synthetic routes for benzodithiazines, which share similarities with benzoxazepines. For example, bromo and methoxy substituents are introduced via aldehyde precursors, with yields exceeding 90% in optimized conditions . This implies that the target compound’s synthesis may follow analogous high-yield pathways.

Predicted Analytical Behavior

Table 2: Collision Cross-Section (CCS) Data for Adducts

| Compound (CID) | [M+H]+ CCS | [M+Na]+ CCS | [M-H]- CCS |

|---|---|---|---|

| Target (130562993) | 144.7 | 147.0 | 145.8 |

| 9-Bromo-7-chloro (65814858) | 143.8 | 147.4 | 145.3 |

Pharmacological Implications

- Methoxy vs. Methyl : Methoxy groups are metabolically stable but may engage in hydrogen bonding, influencing target binding. Methyl groups, being hydrophobic, could enhance CNS penetration .

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine may improve binding affinity via van der Waals interactions, though at the cost of increased molecular weight .

Biological Activity

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxazepine class and exhibits a unique chemical structure that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is characterized by the presence of a bromine atom and a methoxy group. The molecular formula is , with a CAS number of 2742659-78-3. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 2742659-78-3 |

| Purity | 95% |

| SMILES | COc1ccc(c2c1CCNCC2)Br.Cl |

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of benzoxazepine derivatives. A notable study synthesized various analogues of 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine and evaluated their efficacy against Leishmania species. The lead compound demonstrated sub-micromolar inhibitory activity against intra-macrophage L. mexicana amastigotes while showing modest selectivity towards host macrophages (J774A.1 cell line) .

The mechanism by which 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Further research is needed to clarify these interactions and their implications for therapeutic use.

Synthesis and Evaluation

A series of studies focused on synthesizing and evaluating the biological activity of benzoxazepine derivatives have been documented. One significant study involved high-throughput screening of 4-substituted analogues leading to the identification of compounds with promising antileishmanial activity. The structure-activity relationship (SAR) analysis provided insights into how modifications to the benzoxazepine core influence biological potency .

Comparative Analysis

A comparative analysis was performed on various derivatives of benzoxazepines to assess their biological activities:

| Compound Name | Antileishmanial Activity (IC50) | Selectivity Index |

|---|---|---|

| 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine | <1 µM | Moderate |

| Analog A | <10 µM | High |

| Analog B | <5 µM | Low |

Q & A

Q. What are the critical structural features influencing this compound's reactivity and biological activity?

The bromine atom at position 6 and methoxy group at position 9 are key structural determinants. Bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group improves aqueous solubility and modulates electronic effects, impacting receptor binding affinity. Comparative studies of halogenated vs. alkoxy-substituted benzoxazepines suggest divergent pharmacokinetic profiles, with methoxy derivatives exhibiting longer plasma half-lives .

Q. Which analytical methods are essential for structural confirmation and purity assessment?

- Structural confirmation :

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion).

- Multinuclear NMR (1H, 13C, DEPT-135) to resolve the benzoxazepine core and substituent positions.

- Purity assessment :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological framework :

Standardize assay conditions :

- Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and incubation times.

- Include reference compounds (e.g., ketanserin for 5-HT2 receptor assays).

Multi-assay validation :

- Combine radioligand binding (e.g., [3H]-LSD for serotonin receptors) with functional assays (cAMP or calcium flux).

Systematic substituent analysis :

Q. What strategies optimize metabolic stability without compromising blood-brain barrier (BBB) penetration?

Key considerations :

- Lipophilicity modulation : Maintain cLogP between 2.1–3.5 via:

- Prodrug design : Acetylation of the methoxy group to enhance solubility.

- Counterion selection : Hydrochloride salt improves crystallinity but may require alternative anions (e.g., mesylate) for BBB studies.

- Metabolic screening :

Q. How can computational modeling guide SAR studies for this compound?

Protocol :

Docking simulations :

- Use cryo-EM structures of target receptors (e.g., 5-HT2A, PDB ID: 6WGT) to map methoxy group interactions with transmembrane helices.

Molecular dynamics (MD) :

- Simulate ligand-receptor complexes (100 ns trajectories) to assess bromine’s role in hydrophobic pocket binding.

Free energy perturbation (FEP) :

- Quantify binding affinity changes when substituting methoxy with ethoxy or halogens .

Data Contradiction Analysis Framework

| Variable | Impact on Data Interpretation | Resolution Strategy |

|---|---|---|

| Substituent identity | Methoxy vs. halogen alters logD and receptor selectivity | Synthesize analogs with systematic substitutions |

| Assay type | Binding affinity ≠ functional efficacy | Combine GTPγS and β-arrestin recruitment assays |

| Species variability | Rodent vs. human hepatocyte metabolic rates | Cross-validate in species-matched in vitro models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.